(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile
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Overview
Description
(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile is an organic compound characterized by the presence of a dimethylamino group, a phenyl group, and a nitrile group attached to a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile typically involves the reaction of dimethylamine with a suitable precursor such as cinnamaldehyde or its derivatives. The reaction is often carried out under controlled conditions to ensure the formation of the desired (2z) isomer. Common reagents used in the synthesis include dimethylamine, cinnamaldehyde, and a suitable catalyst or base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like primary amines or secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the dimethylamino group.
Scientific Research Applications
(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, altering their activity, and modulating biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile: Unique due to its specific structural features and functional groups.
(2z)-3-(Dimethylamino)-2-phenylprop-2-enamide: Similar structure but with an amide group instead of a nitrile group.
(2z)-3-(Dimethylamino)-2-phenylprop-2-enol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
This compound is unique due to the presence of the nitrile group, which imparts specific chemical reactivity and properties. This distinguishes it from similar compounds with different functional groups, making it valuable for specific applications in synthesis and research.
Biological Activity
(2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a dimethylamino group and a phenylpropene structure, which contributes to its reactivity and interaction with biological targets. Its molecular formula is C12H14N2, and it features a nitrile functional group that may enhance its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : It has shown efficacy against certain cancer cell lines, potentially due to its ability to induce apoptosis and inhibit cell proliferation.
- Antimicrobial Activity : The compound demonstrates activity against various microbial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.
The mechanism of action involves the interaction of the compound with specific biomolecules, such as enzymes and receptors. It is hypothesized that this compound binds to these targets, modulating their activity and influencing biochemical pathways. The specific pathways affected can vary based on the biological context.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Anticancer Activity :
- A study demonstrated that the compound inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through caspase activation.
- Table 1 summarizes the effects on various cancer cell lines:
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 12.5 Apoptosis induction HeLa (Cervical Cancer) 15.0 Cell cycle arrest A549 (Lung Cancer) 10.0 Inhibition of proliferation -
Antimicrobial Studies :
- In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
- Table 2 provides an overview of antimicrobial efficacy:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 Pseudomonas aeruginosa 20 -
Neuroprotective Effects :
- In a model of oxidative stress in neuronal cells, this compound reduced cell death by up to 40%, suggesting its potential as a neuroprotective agent.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-phenylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b11-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKZGONUAHUVJF-PKNBQFBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.